REACTION_CXSMILES
|
[NH4+:1].[OH-].[OH:3][CH2:4][CH:5]1[CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]1.[NH4+:12].[Cl-].[C-:14]#N.[Na+]>CO>[NH2:1][C:8]1([C:14]#[N:12])[CH2:9][CH2:10][CH:5]([CH2:4][OH:3])[CH2:6][CH2:7]1 |f:0.1,3.4,5.6|
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Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OCC1CCC(CC1)=O
|
Name
|
|
Quantity
|
8.35 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
7.65 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
the reaction mixture was extracted with CH2Cl2 (250 mL×2), and 4:1 chloroform
|
Type
|
WASH
|
Details
|
2-propanol, and the combined organic fractions washed with water (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCC(CC1)CO)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |